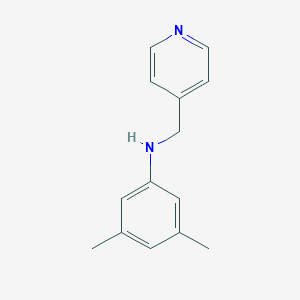

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

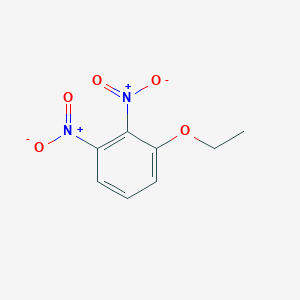

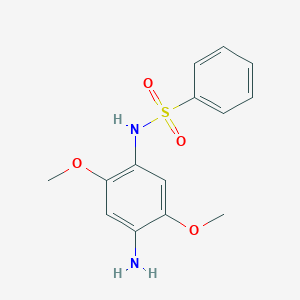

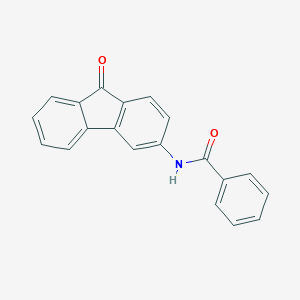

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline is an organic chemical compound. Its chemical formula is C₁₄H₁₆N₂ . This compound features a dimethylamino group attached to a phenyl ring, with an additional pyridine moiety. When pure, it appears as a colorless oily liquid, although commercial samples often exhibit a yellow hue. It serves as a crucial precursor in the synthesis of dyes, including crystal violet .

Synthesis Analysis

Alternatively, dimethyl ether can also be used as the methylating agent .

Molecular Structure Analysis

The molecular structure of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline consists of a phenyl ring with two methyl groups (dimethylamino) and an additional pyridine ring attached. The compound’s chemical formula is C₁₄H₁₆N₂ .

Chemical Reactions Analysis

- Acid-Absorbing Properties : Both diethylaniline and dimethylaniline are used as acid-absorbing bases .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Importance of Pyridine Derivatives in Medicinal Chemistry

Pyridine derivatives, including those structurally related to 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline, play a crucial role in medicinal and pharmaceutical industries. They are key precursors for developing bioactive molecules due to their bioavailability and broad synthetic applications. The review by (Parmar, Vala, & Patel, 2023) emphasizes the application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, a core structure in many medicinal compounds, showcasing the versatility of pyridine derivatives in synthesis.

Role in Chemical Synthesis and Reactivity

The study on the regioselectivity of free radical bromination of dimethylated pyridines by (Thapa, Brown, Balestri, & Taylor, 2014) illustrates the nuanced chemical behavior of pyridine derivatives in reactions, which could inform methodologies for modifying 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline for specific research applications.

Contributions to Heterocyclic Chemistry

The diversity of heterocyclic N-oxide molecules, including those derived from pyridine, is highlighted in the work of (Li et al., 2019). These compounds are vital in organic synthesis, catalysis, and drug development, suggesting potential areas of application for 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline in creating novel metal complexes and catalysts.

Hydrogen Bonding and Structural Insights

Understanding the strength and nature of intermolecular hydrogen bonds involving pyridine derivatives, as discussed by (Szatyłowicz, 2008), provides a foundation for exploring the binding interactions of 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline in molecular complexes, impacting its use in materials science and biochemistry.

Medicinal and Chemosensing Applications

The broad medicinal significance and chemosensing applications of pyridine derivatives, as reviewed by (Abu-Taweel et al., 2022), suggest that compounds like 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline could have utility in developing new therapeutic agents or as components in sensing devices for environmental or clinical diagnostics.

Wirkmechanismus

As an AMP-activated protein kinase (AMPK) activator, 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline plays a role in cellular metabolism. AMPK activation stimulates fatty acid oxidation, glucose uptake, and inhibits cholesterol synthesis. Recent studies suggest that AMPK activation may be a therapeutic strategy for cancer treatment. It stabilizes p53, inhibits cyclin D1 expression, and modulates the AKT/mTOR signaling pathway .

Eigenschaften

IUPAC Name |

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-9,16H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQBCBNLHLZSPHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC=NC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001322021 |

Source

|

| Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49643419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |

CAS RN |

331970-83-3 |

Source

|

| Record name | 3,5-dimethyl-N-(pyridin-4-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001322021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

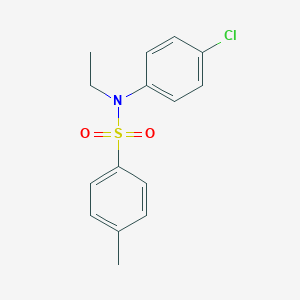

![N-[2-(Allyloxy)phenyl]-p-toluenesulfonamide](/img/structure/B515172.png)